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Compound of Interest |

Compound Name: Dimorpholinomethanone
CAS No.: 38952-62-4
Cat. No.: B1297325
- 7

Abstract This technical guide details the utility of Dimorpholinomethanone (CDM), also known
as 4,4'-carbonyldimorpholine, as a robust "morpholinocarbonyl” transfer reagent.[1] Unlike the
corrosive and moisture-sensitive 4-morpholinecarbonyl chloride, CDM offers a crystalline,
bench-stable alternative for introducing the morpholine urea or morpholine amide motif—
pharmacophores prevalent in kinase inhibitors (e.g., Filgotinib) and metabolic modulators.[1]
This note provides validated protocols for transamidation and organometallic acylation.

Introduction: The Reagent Profile

Dimorpholinomethanone (CDM) serves as a safer, solid-state equivalent to phosgene
derivatives. While historically considered a byproduct, its symmetry and stability make it an
ideal electrophile for convergent synthesis.

Chemical Profile:

IUPAC Name: 4,4'-Carbonyldimorpholine[1]

Formula: CoH16N203[1]

MW: 200.24 g/mol [1]

Physical State: White crystalline solid[1]
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» Solubility: Soluble in DCM, CHCIs, DMF, DMSO; sparingly soluble in Et2O, Hexanes.[1]

Mechanistic Advantage

CDM operates via an addition-elimination mechanism.[1] Upon nucleophilic attack (by an
amine or carbanion), the tetrahedral intermediate collapses to expel one equivalent of
morpholine.[1] The morpholine leaving group is less nucleofugal than chloride, requiring
specific activation (thermal or Lewis acid/base) but offering higher chemoselectivity.[1]

Decision Matrix: Pathway Selection

The utility of CDM bifurcates into two primary synthetic pathways based on the nucleophile
employed.
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Figure 1: Synthetic divergence of Dimorpholinomethanone based on nucleophile class.

Protocol A: Synthesis of Unsymmetrical Morpholine
Ureas (Transamidation)

Direct reaction of CDM with amines is kinetically slow. This protocol utilizes base-catalyzed
transamidation (using Potassium tert-butoxide) to lower the activation energy, driving the
equilibrium toward the unsymmetrical urea.[1]

Target Application: Synthesis of urea-linked kinase inhibitors.

Materials

e Substrate: Primary Amine (1.0 equiv)[1]
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» Reagent: Dimorpholinomethanone (CDM) (1.2 — 1.5 equiv)[1]
e Catalyst: Potassium tert-butoxide (tBuOK) (0.5 — 1.0 equiv)[1]

e Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

Step-by-Step Procedure

o Activation: In a flame-dried reaction vial, dissolve the Primary Amine (1.0 mmol) and CDM
(2.2 mmol) in anhydrous DMF (2.0 mL).

o Catalysis: Add tBuOK (0.5 mmol) in one portion under an inert atmosphere (N2 or Ar).

o Note: For base-sensitive substrates, Sc(OTf)s (10 mol%) can be used as a Lewis Acid
alternative, though reaction times may increase.

e Reaction: Seal the vessel and heat to 80°C for 4-12 hours.

o Monitoring: Monitor by LC-MS.[1] The appearance of the product mass (M+1) and the
liberation of free morpholine are key indicators.[1]

o Work-up:
o Cool to room temperature.[2][3]

o Dilute with EtOAc (20 mL) and wash with saturated NH4ClI (to quench base and remove
free morpholine).[1]

o Wash organic layer with Brine (2x).[1]
o Dry over NazSOa4 and concentrate.
 Purification: Flash column chromatography (MeOH/DCM gradient).

Why this works: The tert-butoxide deprotonates the amine, creating a potent nucleophile that
attacks the CDM carbonyl.[1] The excess CDM and removal of morpholine (via wash) drive the
reaction.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1297325?utm_src=pdf-body
https://www.lookchem.com/CASArticleData_32707-89-4.htm
https://www.lookchem.com/CASArticleData_32707-89-4.htm
https://www.lookchem.com/CASArticleData_32707-89-4.htm
https://www.lookchem.com/CASArticleData_32707-89-4.htm
https://www.organic-chemistry.org/synthesis/C1N/amides/transamidations.shtm
https://www.chemistryviews.org/details/ezine/10514384/Transamidation_Reactions_at_Room_Temperature/
https://www.lookchem.com/CASArticleData_32707-89-4.htm
https://www.lookchem.com/CASArticleData_32707-89-4.htm
https://www.lookchem.com/CASArticleData_32707-89-4.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Protocol B: Synthesis of Morpholine Amides
(Weinreb-Type Acylation)

CDM acts as a "Carbonyl Dication" equivalent. Reaction with carbon nucleophiles
(Organolithiums or Grignards) yields Morpholine Amides.[1] These are valuable because, like
Weinreb amides, they resist over-addition to form ketones/alcohols under controlled conditions
due to the stability of the tetrahedral chelate.

Target Application: Introduction of the morpholine-carbonyl motif onto aryl/alkyl scaffolds.[1]

Materials

o Substrate: Aryl/Alkyl Halide (precursor to organometallic)[1]
e Reagent: Dimorpholinomethanone (CDM) (1.5 equiv)[1]
e Reagent: n-Butyllithium (n-BuLi) or Magnesium turnings[1]

e Solvent: Anhydrous THF

Step-by-Step Procedure

e Lithiation (In-situ generation):
o Dissolve Aryl Bromide (1.0 mmol) in anhydrous THF (5 mL) under Argon.
o Cool to -78°C.[4]
o Dropwise add n-BuLi (1.1 mmol). Stir for 30 min to ensure Lithiation.
» Electrophile Addition:
o Dissolve CDM (1.5 mmol, 300 mg) in anhydrous THF (2 mL).
o Critical Step: Add the CDM solution slowly to the lithiated species at -78°C.

o Reasoning: Slow addition maintains the organolithium as the limiting reagent locally,
preventing double-addition (which would form the symmetrical ketone).[1]
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Warming: Allow the reaction to warm to 0°C over 2 hours.

Quench: Quench with saturated NH4Cl solution (5 mL).

Extraction: Extract with EtOAc (3x 10 mL). The product (Aryl-CO-Morpholine) resides in the
organic layer.[1]

Purification: Silica gel chromatography (Hexanes/EtOAc).

Comparative Data & Quality Control

Solvent Compatibility Table

Solvent Solubility of CDM Reaction Suitability Notes
) ) Best for non-thermal
Dichloromethane High Good )
reactions.[1]
Preferred for high-
DMF High Excellent temp transamidation.
[1]
Standard for
THF Moderate Excellent )
organometallics.
) Avoid; CDM may
Diethyl Ether Low Poor .
precipitate.
CDM hydrolyzes
Water Low N/A

slowly; avoid.

Quality Control (QC) Markers

e 1H NMR (DMSO-d6): CDM shows characteristic morpholine signals: ~3.5 ppm (m, 8H) and
~3.2 ppm (m, 8H).[1]

 Shift Diagnostic: Upon conversion to a mono-substituted urea, the symmetry breaks.[1] Look
for the splitting of the morpholine CHz signals into distinct environments.

o LC-MS: CDM elutes early on reverse phase (polar).[1] Product ureas/amides will show
significant retention time shifts.
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Troubleshooting Guide

Issue Probable Cause

Corrective Action

Poor nucleophilicity of amine.

Low Conversion (Route A)

Increase temp to 100°C or

switch to microwave heating

[1] ] _
(120°C, 30 min).
Ensure CDM is in excess (1.5 -
Symmetrical Ketone Product Double addition of 2.0 equiv) and add R-Li to the
(Route B) organolithium.[1] CDM solution (Inverse
Addition) if selectivity is poor.
Add a co-solvent like 2-MeTHF
o N or ensure CDM is fully
Precipitation in THF Low solubility at -78°C.

dissolved in a larger volume
before addition.[1]

References

e Transamidation of Ureas/Amides

o Mechanism & Catalysis: Baker, R. T., et al. "Base-Catalyzed Transamidation of Ureas."[1]
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o Context:[1]

e Morpholine Amides in Synthesis

o Reactivity: "Morpholine Amides: Classical but Underexplored Acylating Intermediates."[1]

Organic & Biomolecular Chemistry.

o Source:[1]

o General Reagent Properties

o CDM Profile: PubChem Compound Summary for CID 76957, 4,4'-Carbonyldimorpholine.
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o Source:[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. lookchem.com [lookchem.com]

¢ 2. Amide synthesis by transamidation [organic-chemistry.org]
¢ 3. chemistryviews.org [chemistryviews.org]

¢ 4. semanticscholar.org [semanticscholar.org]

¢ To cite this document: BenchChem. [Application Note: Strategic Synthesis of Morpholine
Derivatives using Dimorpholinomethanone (CDM)]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1297325#step-by-step-synthesis-of-
morpholine-derivatives-with-dimorpholinomethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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